Methyl 1,2-benzoxazole-5-carboxylate
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Overview
Description
Methyl 1,2-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,2-benzoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acid derivatives. For instance, the reaction between 2-aminophenol and methyl chloroformate in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of catalytic systems to enhance yield and selectivity. Catalysts such as metal catalysts and ionic liquid catalysts are employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 1,2-benzoxazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives.
Medicine: Benzoxazole derivatives, including this compound, have shown potential as anticancer agents.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1,2-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1,2-benzoxazole-5-carboxylate include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-methylbenzoxazole
- 2-phenylbenzoxazole
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 1,2-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)5-10-13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUSCPYBWNWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)ON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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